

# A Researcher's Guide to Commercial 2-Hydroxy Atorvastatin Reference Standards

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## Compound of Interest

Compound Name: 2-Hydroxy atorvastatin calcium  
salt

Cat. No.: B601605

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For researchers, scientists, and drug development professionals, the quality of a reference standard is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of commercially available 2-hydroxy atorvastatin reference standards. As direct comparative experimental data from suppliers is not publicly available, this guide presents a framework for evaluation based on typical quality attributes and provides representative data for illustrative purposes.

## Key Quality Attributes for Reference Standards

The suitability of a 2-hydroxy atorvastatin reference standard is determined by a set of critical quality attributes. When selecting a supplier, it is essential to scrutinize the Certificate of Analysis (CoA) for the following parameters:

- **Identity:** Confirmation of the correct chemical structure.
- **Purity:** The percentage of the desired compound, typically determined by High-Performance Liquid Chromatography (HPLC).
- **Impurities:** Identification and quantification of any related substances or residual solvents.
- **Assay (Content):** The precisely determined amount of the substance, often calculated using a mass balance approach.

- Water Content: Quantification of water, which can affect the true concentration.
- Physical Characteristics: Appearance, color, and form of the material.

## Comparative Analysis of 2-Hydroxy Atorvastatin Reference Standards

The following table summarizes the typical specifications for 2-hydroxy atorvastatin reference standards from representative commercial suppliers. Note: This data is illustrative and researchers should always refer to the specific Certificate of Analysis for the lot they purchase.

Feature	Supplier A (Illustrative)	Supplier B (Illustrative)	Supplier C (Illustrative)
Product Name	2-Hydroxy Atorvastatin Calcium Salt	ortho- Hydroxyatorvastatin Calcium	Atorvastatin Metabolite M2 Calcium Salt
CAS Number	265989-46-6	265989-46-6	265989-46-6
Molecular Formula	C <sub>33</sub> H <sub>34</sub> FN <sub>2</sub> O <sub>6</sub> · 0.5Ca	C <sub>33</sub> H <sub>34</sub> FN <sub>2</sub> O <sub>6</sub> · 0.5Ca	C <sub>33</sub> H <sub>34</sub> FN <sub>2</sub> O <sub>6</sub> · 0.5Ca
Molecular Weight	593.7 g/mol	593.7 g/mol	593.7 g/mol
Purity (by HPLC)	99.2%	98.7%	99.5%
Identity (IR, MS, NMR)	Conforms to structure	Conforms to structure	Conforms to structure
Water Content (Karl Fischer)	1.5%	2.1%	1.2%
Residual Solvents (GC-HS)	<0.1% Methanol	<0.2% Acetonitrile	<0.1% Ethanol
Assay (by Mass Balance)	97.7%	96.6%	98.3%
Physical Appearance	White to off-white solid	Off-white powder	White crystalline powder
Certificate of Analysis	Provided with shipment	Available online	Provided with shipment
Storage Conditions	-20°C	2-8°C	-20°C, protect from light

## Experimental Protocols

Detailed methodologies are crucial for the verification and proper use of reference standards. Below are representative protocols for key analytical tests.

## Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the 2-hydroxy atorvastatin reference standard by separating it from any potential impurities.

- Instrumentation: HPLC system with a UV detector.
- Column: C18, 4.6 mm x 150 mm, 3.5  $\mu$ m particle size.
- Mobile Phase A: 0.1% Formic acid in Water.
- Mobile Phase B: 0.1% Formic acid in Acetonitrile.
- Gradient Program:
  - 0-5 min: 20% B
  - 5-25 min: 20% to 80% B
  - 25-30 min: 80% B
  - 30.1-35 min: 20% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 245 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

## Identity Confirmation by Infrared (IR) Spectroscopy

This protocol verifies the functional groups and overall structure of the compound.

- Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.
- Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% of the reference standard.
- Method: Acquire the spectrum from  $4000\text{ cm}^{-1}$  to  $400\text{ cm}^{-1}$ .
- Acceptance Criteria: The IR spectrum of the sample should be concordant with the reference spectrum of 2-hydroxy atorvastatin.

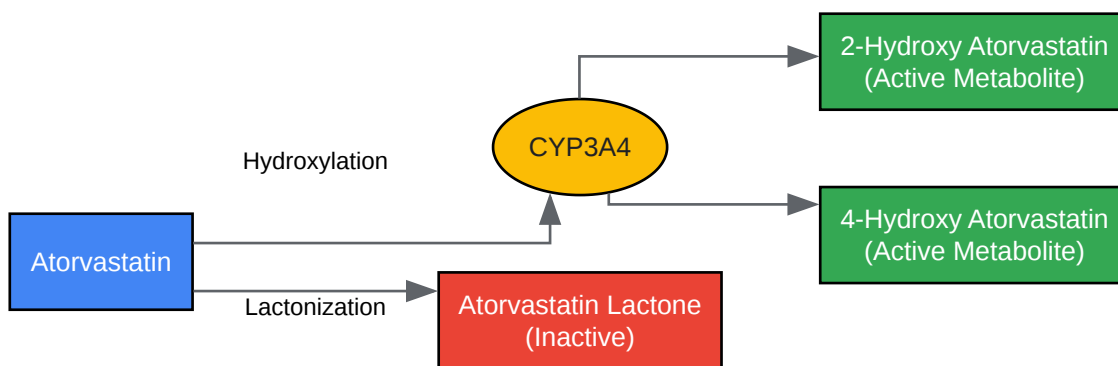
## Identity Confirmation by Mass Spectrometry (MS)

This method confirms the molecular weight of the compound.

- Instrumentation: Liquid Chromatograph-Mass Spectrometer (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Mass Analyzer: Quadrupole.
- Sample Infusion: Introduce the sample solution (from HPLC preparation) into the mass spectrometer.
- Acceptance Criteria: The observed mass-to-charge ratio ( $m/z$ ) should correspond to the expected molecular weight of 2-hydroxy atorvastatin.

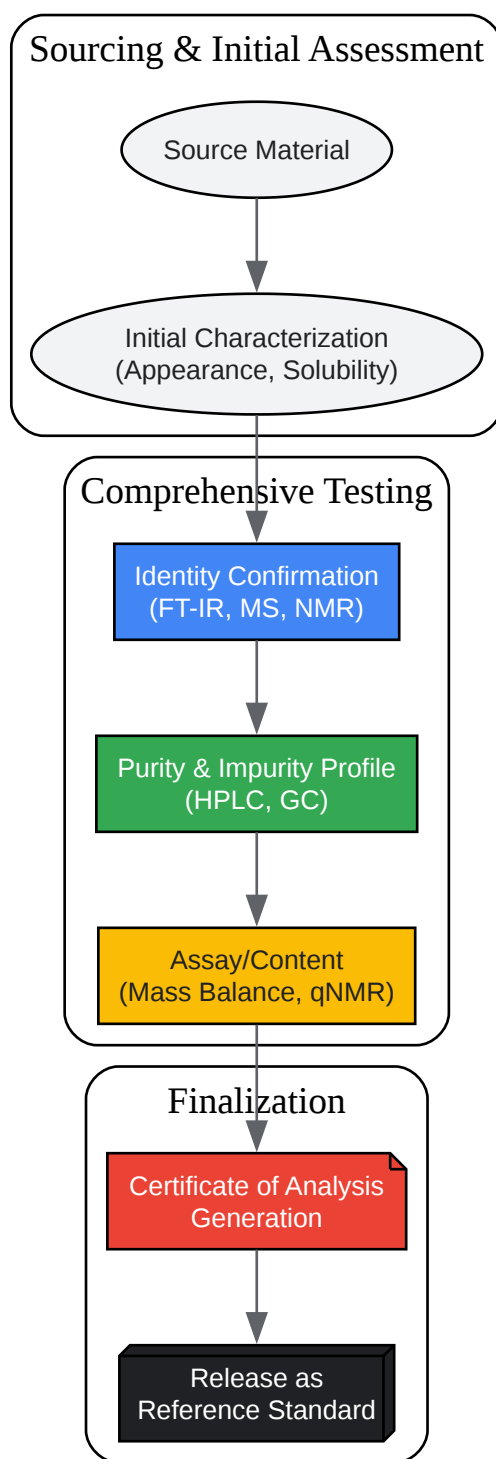
## Visualizing Key Processes

To aid in understanding the context and application of this reference standard, the following diagrams illustrate the metabolic pathway of atorvastatin and the general workflow for qualifying a chemical reference standard.



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Caption: Metabolic pathway of Atorvastatin.



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Caption: Workflow for qualifying a chemical reference standard.

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